Product packaging for Methyl 2-chloro-6-formylnicotinate(Cat. No.:CAS No. 1263286-09-4)

Methyl 2-chloro-6-formylnicotinate

Cat. No.: B3177059
CAS No.: 1263286-09-4
M. Wt: 199.59 g/mol
InChI Key: JJUTWPRIZYVAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-chloro-6-formylnicotinate (CAS 1263286-09-4) is a high-purity chemical compound serving as a versatile synthetic intermediate in advanced research and development. This compound features a molecular formula of C8H6ClNO3 and a molecular weight of 199.59 g/mol . Its structure incorporates both a formyl group and a chloro group on the pyridine ring, making it a valuable and multifunctional building block for constructing more complex molecules, particularly in medicinal chemistry and materials science. The reactivity of these functional groups allows for further derivatization through various reactions, including nucleophilic substitution and condensation, facilitating the synthesis of targeted libraries for drug discovery programs. Researchers are advised to handle this material with care, referring to the supplied Safety Data Sheet. It is critical to store the product in a dark place under an inert atmosphere at 2-8°C to ensure its stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO3 B3177059 Methyl 2-chloro-6-formylnicotinate CAS No. 1263286-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUTWPRIZYVAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189372
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-09-4
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263286-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Chloro 6 Formylnicotinate

Strategic Disconnections and Retrosynthetic Analysis of Methyl 2-chloro-6-formylnicotinate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. wikipedia.org For this compound, several logical disconnections can be envisioned, primarily focusing on the carbon-carbon and carbon-heteroatom bonds of the pyridine (B92270) ring.

A primary retrosynthetic disconnection involves the formyl group at the C6 position and the chloro group at the C2 position. This leads to a key intermediate, methyl nicotinate (B505614), which can be further disconnected to nicotinic acid and methanol (B129727). This strategy relies on the sequential introduction of the chloro and formyl groups onto a pre-existing pyridine-3-carboxylate scaffold.

Another strategic disconnection targets the formation of the pyridine ring itself. This approach involves breaking the ring into acyclic precursors. For a 2,3,6-trisubstituted pyridine, this could involve disconnections leading to a combination of enamines, enones, or other suitably functionalized acyclic synthons that can be brought together in a convergent manner. advancechemjournal.com

Key Retrosynthetic Pathways:

Disconnection StrategyKey Precursors
Functional Group InterconversionMethyl 2-chloro-6-methylnicotinate, Methyl 2-chloronicotinate
Pyridine Ring SynthesisEnamines, α,β-unsaturated ketones, ammonia (B1221849) source

Direct Synthetic Approaches to this compound

Direct approaches to this compound involve the stepwise modification of a pre-formed pyridine or nicotinic acid derivative. These methods offer a high degree of control over the introduction of each substituent.

Chlorination Reactions on Nicotinate Scaffolds

The introduction of a chlorine atom at the C2 position of a pyridine ring is a common transformation. For nicotinic acid derivatives, this is often achieved by first converting the corresponding 2-hydroxypyridine (B17775) (or 2-pyridone) tautomer to the 2-chloro derivative. A common method involves heating the 2-hydroxynicotinic acid derivative with a chlorinating agent like phosphorus oxychloride (POCl₃). prepchem.com For instance, 2-hydroxy-6-methyl-nicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with POCl₃. prepchem.com A similar strategy could be applied to a suitable 6-substituted-2-hydroxynicotinic acid precursor.

Alternatively, direct chlorination of nicotinic acid N-oxide can be achieved, followed by removal of the N-oxide to yield the 2-chloronicotinic acid. oriprobe.com

Formylation Reactions at the C6 Position of Pyridine Rings

The introduction of a formyl group onto a pyridine ring can be accomplished through various methods. One of the most effective is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgijpcbs.com This reaction is generally effective on electron-rich aromatic and heteroaromatic systems. For a 2-chloronicotinate substrate, the electrophilic Vilsmeier reagent would be directed to an available, activated position on the ring. The regioselectivity of this reaction would be influenced by the electronic effects of the existing chloro and ester substituents.

An alternative to direct formylation is the oxidation of a methyl group at the C6 position. A precursor such as methyl 2-chloro-6-methylnicotinate could be oxidized to the corresponding aldehyde. Various oxidizing agents can be employed for this transformation.

Esterification of Nicotinic Acid Precursors

The methyl ester functionality in the target molecule can be introduced through standard esterification procedures. If the synthesis proceeds through 2-chloro-6-formylnicotinic acid, it can be esterified using methanol in the presence of an acid catalyst. A common method involves refluxing the carboxylic acid in methanol saturated with gaseous hydrogen chloride. prepchem.com Another approach is the reaction with diazomethane, which provides a high yield of the methyl ester under mild conditions. prepchem.com

Reaction TypeReagents and ConditionsPrecursor Example
ChlorinationPOCl₃, heat2-Hydroxy-6-formylnicotinic acid
Formylation (Vilsmeier-Haack)POCl₃, DMFMethyl 2-chloronicotinate
OxidationOxidizing agent (e.g., SeO₂)Methyl 2-chloro-6-methylnicotinate
EsterificationMethanol, HCl or Diazomethane2-Chloro-6-formylnicotinic acid

Sequential One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A plausible one-pot approach to this compound could involve a sequence of reactions where intermediates are not isolated. For example, a one-pot procedure for the synthesis of highly substituted nicotinic acid derivatives has been developed based on a formylation strategy of enamino keto esters, followed by in situ intramolecular cyclization. bohrium.com Such a strategy could potentially be adapted to construct the desired 2,3,6-trisubstituted pyridine core of the target molecule.

Synthesis via Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. bohrium.comacsgcipr.orgtaylorfrancis.com Several MCRs are known for the synthesis of substituted pyridines and could be adapted to prepare precursors to this compound.

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that form the pyridine ring. acsgcipr.orgtaylorfrancis.com These reactions typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. By carefully selecting the starting components, a highly substituted pyridine ring can be constructed, which could then be further functionalized to yield the target molecule.

More contemporary MCRs for pyridine synthesis involve catalytic processes that can accommodate a wider range of functional groups and substitution patterns. bohrium.com These reactions often proceed through domino or tandem sequences, where multiple bond-forming events occur in a single, uninterrupted sequence. The development of such reactions provides a convergent and atom-economical route to complex pyridine derivatives. acsgcipr.orglookchem.com

MCR TypeStarting Material ExamplesResulting Pyridine Core
Hantzsch-typeAldehyde, β-ketoester, ammoniaDihydropyridine, then oxidized to pyridine
Modern CatalyticYnals, isocyanates, amines/alcoholsHighly substituted pyridines

Exploration of Sustainable and Green Chemistry Routes for this compound Production

The pursuit of green and sustainable chemical processes is driven by the need to minimize environmental impact while maximizing efficiency. For the synthesis of this compound, several strategies can be employed that align with the principles of green chemistry. These include the use of safer solvents, the development of catalytic reactions, and the reduction of waste.

One approach to a greener synthesis involves the use of water as a reaction solvent, which is a significant improvement over traditional volatile organic compounds. google.com Research into the synthesis of related compounds, such as 2-chloro-6-methylaniline (B140736), has demonstrated the feasibility of conducting reactions in aqueous media. google.com This method not only reduces the environmental burden associated with solvent use but can also simplify product isolation. google.com

Furthermore, the principles of green chemistry encourage the use of catalytic reagents over stoichiometric ones. In the synthesis of similar heterocyclic compounds, the use of catalysts has been shown to improve reaction efficiency and reduce waste. For instance, the synthesis of acrolein, another unsaturated aldehyde, has been optimized using FeMo-based catalysts. rsc.org While a different class of compound, the principles of catalytic pathway design are transferable. Exploring catalytic oxidation or formylation reactions for the synthesis of this compound could lead to more sustainable processes.

Advanced reaction technologies such as microwave irradiation and flow chemistry offer significant advantages for green synthesis. researchgate.net Microwave-assisted organic synthesis can dramatically reduce reaction times, increase yields, and often allows for the use of less hazardous solvents. researchgate.net Similarly, flow chemistry, where reactants are continuously passed through a reactor, can offer better control over reaction parameters, improved safety, and easier scalability. researchgate.net The synthesis of a related compound, Methyl 2-amino-6-methoxynicotinate, has been successfully optimized using a combination of microwave and flow reaction technologies, suggesting a promising avenue for the production of this compound. researchgate.net

A hypothetical green synthesis route for this compound could involve the selective oxidation of a precursor like Methyl 2-chloro-6-methylnicotinate. This would be a more atom-economical approach compared to multi-step classical syntheses. The table below outlines potential green chemistry approaches and their benefits.

Green Chemistry ApproachPotential BenefitsRelevant Research Insights
Aqueous Reaction Media Reduced use of volatile organic solvents, simplified workup.Synthesis of 2-chloro-6-methylaniline in water demonstrates feasibility. google.com
Catalytic Methods Higher efficiency, lower waste, potential for milder reaction conditions.FeMo-based catalysts used for acrolein production highlight the power of catalysis. rsc.org
Microwave-Assisted Synthesis Faster reaction times, improved yields, potential for solvent reduction.Optimized synthesis of Methyl 2-amino-6-methoxynicotinate using microwave technology. researchgate.net
Flow Chemistry Enhanced safety, better process control, easier scalability.Successful application in the synthesis of related pyridine derivatives. researchgate.net

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the scalable synthesis of this compound, careful process optimization is crucial to ensure safety, cost-effectiveness, and consistent product quality.

A key consideration in scaling up chemical reactions is vigilant temperature control, especially for exothermic processes. researchgate.net In the pilot plant synthesis of a related compound, Methyl 2-bromo-6-chlorobenzoate, precise temperature management was paramount to prevent hazardous side reactions. researchgate.net For exothermic steps in the synthesis of this compound, robust cooling systems, potentially including liquid nitrogen injection for rapid heat removal, would be necessary to maintain batch temperature control. researchgate.net

Process optimization also involves the development of robust purification methods. Crystallization is often a preferred method for purification at scale as it can provide a high-purity product with good yield. researchgate.net The optimization of crystallization parameters, such as solvent selection, cooling profiles, and seeding, is crucial for obtaining the desired crystal size and shape, which can impact downstream processing. researchgate.net

The table below summarizes key considerations for the scalable synthesis of this compound.

Scalability ConsiderationKey Optimization ParametersExample from Related Syntheses
Thermal Management Reactor cooling systems, monitoring of exothermic events.Use of jacketed reactors and liquid nitrogen cooling for temperature control in the synthesis of Methyl 2-bromo-6-chlorobenzoate. researchgate.net
Raw Material Sourcing Cost and availability of starting materials and reagents.Successful scalable synthesis of a quinoline (B57606) derivative from inexpensive starting materials. atlantis-press.com
Process Simplicity & Yield Number of synthetic steps, overall process yield.A three-step, high-yield synthesis suitable for pilot-scale production. atlantis-press.com
Product Purification Crystallization conditions (solvent, temperature), filtration, and drying.Esterification followed by crystallization resulted in a 79% overall yield for Methyl 2-bromo-6-chlorobenzoate. researchgate.net

Chemical Reactivity and Mechanistic Pathways of Methyl 2 Chloro 6 Formylnicotinate

Reactions of the Formyl Group (C6-CHO) in Methyl 2-chloro-6-formylnicotinate

The aldehyde functionality at the C6 position is a primary site for a variety of chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation and Reduction Transformations

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol. These transformations provide access to a wider range of nicotinic acid derivatives.

Oxidation: Standard oxidizing agents can convert the aldehyde to a carboxylic acid. This transformation is fundamental in modifying the electronic properties and further functionalization potential of the molecule.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol using various reducing agents. This opens up pathways to ethers, esters, and other alcohol-derived functionalities.

Table 1: Oxidation and Reduction Reactions of the Formyl Group

Reaction TypeReagent(s)Product
OxidationKMnO₄ or CrO₃/H₂SO₄2-chloro-6-carboxynicotinic acid methyl ester
ReductionNaBH₄ or LiAlH₄Methyl 2-chloro-6-(hydroxymethyl)nicotinate

Condensation and Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to a host of condensation and addition products. These reactions are pivotal for extending the carbon framework and introducing new functional groups.

Aldol and Knoevenagel Condensations: The formyl group can participate in base-catalyzed aldol-type condensation reactions with enolates of aldehydes or ketones. masterorganicchemistry.com Similarly, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds, a reaction that proceeds via an enolate intermediate and often results in the formation of a new carbon-carbon double bond. masterorganicchemistry.com

Nucleophilic Addition: A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and cyanide, can add to the formyl group. These additions lead to the formation of secondary alcohols or cyanohydrins, respectively, which are themselves versatile synthetic intermediates.

Table 2: Condensation and Nucleophilic Addition Reactions

Reaction TypeNucleophile/ReagentProduct Type
Aldol CondensationKetone/Aldehyde enolateβ-hydroxy carbonyl compound
Knoevenagel CondensationActive methylene compound (e.g., malonic ester)α,β-unsaturated compound
Grignard AdditionRMgXSecondary alcohol
Cyanohydrin FormationHCN or NaCN/H⁺α-hydroxynitrile

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond with control over stereochemistry.

Wittig Reaction: The Wittig reaction, involving the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), is a classic method for alkene synthesis. researchgate.netharvard.edu The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. harvard.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. organic-chemistry.orgwikipedia.org This reaction typically provides excellent E-selectivity in the formation of the alkene product. organic-chemistry.orgwikipedia.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org The reaction mechanism is similar to the Wittig reaction, proceeding through a phosphonate carbanion intermediate. clockss.org

Reactivity of the Chloro Substituent (C2-Cl) in this compound

The chloro substituent at the C2 position of the electron-deficient pyridine (B92270) ring is activated towards nucleophilic substitution and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing ester and formyl groups, as well as the ring nitrogen, renders the C2 position susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. libretexts.org The rate of SNAr reactions is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. This allows for the introduction of a diverse range of substituents at the C2 position. For instance, reaction with amines can be used to synthesize substituted aminopyridines. rsc.orgmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The chloro group at C2 is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and the commercial availability and stability of many boronic acids. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C2 position and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is a highly effective method for the synthesis of aryl-alkyne derivatives. nih.gov

Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent as the coupling partner. orgsyn.org This reaction is known for its high functional group tolerance and reactivity. orgsyn.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base2-Aryl or 2-Vinylnicotinate derivative
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynylnicotinate derivative
Negishi CouplingOrganozinc reagentPd catalyst2-Alkyl, 2-Aryl, or 2-Vinylnicotinate derivative

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species by treating it with an organometallic reagent, most commonly an organolithium or Grignard reagent. wikipedia.orgharvard.edu For this compound, the chloro-substituent at the C2 position can potentially undergo such an exchange.

The reaction is typically a rapid and kinetically controlled process, with the rate following the trend I > Br > Cl. wikipedia.org The exchange involving chloroarenes often requires more reactive organolithium reagents, like tert-butyllithium, or elevated temperatures. However, the presence of the highly electrophilic formyl group on this compound presents a significant challenge. Organometallic reagents are potent nucleophiles that would likely add to the formyl carbonyl group preferentially over, or in competition with, the slower metal-halogen exchange at the C2-chloro position.

To achieve a successful metal-halogen exchange while preserving the formyl group, specific conditions would be necessary. These could include:

Low Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C to -100 °C) can sometimes favor the halogen exchange over carbonyl addition, although this is not guaranteed. imperial.ac.uk

Protecting Groups: Conversion of the formyl group into a less reactive acetal (B89532) protecting group prior to the exchange reaction would be a standard strategy. The acetal is stable to organometallic reagents and can be removed hydrolytically after the desired reaction of the organometallic intermediate.

Specialized Reagents: The use of magnesium-based reagents, such as isopropylmagnesium chloride (i-PrMgCl), sometimes in the presence of lithium chloride (LiCl), has been shown to facilitate halogen exchange on functionalized aromatics and heterocycles with improved functional group tolerance compared to organolithiums. harvard.edu

The mechanism of lithium-halogen exchange is complex and can proceed through different pathways. One proposed mechanism involves a nucleophilic attack of the organolithium's carbanion on the halogen atom, forming a transient "ate-complex". wikipedia.orgimperial.ac.uk Another possibility is a single-electron transfer (SET) pathway that involves radical intermediates. The operative mechanism can depend on the substrates, solvent, and temperature.

Table 1: Conditions for Metal-Halogen Exchange on Related Chloro-Heterocycles

SubstrateReagentConditionsProduct/IntermediateReference
2-ChloropyridineBuLi-LiDMAETHF, -78 °C to -20 °C6-Lithio-2-chloropyridine researchgate.net
Aryl Bromides with Ester Groupsi-PrMgClTHF, < 0 °CFunctionalized Aryl Grignard harvard.edu
(5-Bromo-pyridin-2-yl)-carbamic acid tert-butyl esteri-PrMgCl then n-BuLiTHF, 0 °C to -20 °C(5-Formyl-pyridin-2-yl)-carbamic acid tert-butyl ester (after quenching with DMF) nih.gov

Transformations of the Methyl Ester Group (C3-COOCH3) in this compound

The methyl ester at the C3 position is a key site for derivatization, allowing for conversion into a range of other functional groups.

Hydrolysis to Carboxylic Acid

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-formylnicotinic acid. This transformation can be achieved under either basic or acidic conditions. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is the more common method and is effectively irreversible. It involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). mnstate.edulibretexts.org A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org It requires heating the ester in the presence of water and a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). google.com To drive the equilibrium towards the carboxylic acid product, a large excess of water is typically used. mnstate.edu

Transesterification and Amidation Reactions

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with a higher-boiling alcohol and a catalytic amount of sodium methoxide (B1231860) would allow for the formation of a new ester by distilling off the more volatile methanol byproduct, shifting the equilibrium toward the product. google.com

Amidation: The methyl ester can be converted directly into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. While this reaction can be slow, it is often facilitated by heating. A more efficient and greener approach involves enzymatic catalysis. For instance, methyl 6-chloronicotinate, a closely related compound, undergoes efficient amidation with various amines using the immobilized lipase (B570770) Novozym® 435 in a continuous-flow microreactor. nih.gov This method offers high yields in short reaction times under mild conditions. nih.gov

Table 2: Amidation of Methyl Nicotinate (B505614) Derivatives Catalyzed by Novozym® 435

Ester SubstrateAmineConditionsYieldReference
Methyl nicotinateIsobutylaminetert-amyl alcohol, 50 °C, 35 min residence time86.2% nih.gov
Methyl 6-chloronicotinateIsobutylaminetert-amyl alcohol, 50 °C, 35 min residence time91.3% nih.gov
Methyl 6-chloronicotinateBenzylaminetert-amyl alcohol, 50 °C, 35 min residence time93.5% nih.gov

Reduction to Alcohol and Aldehyde Equivalents

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (2-chloro-6-formylpyridin-3-yl)methanol. While sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters, its reactivity can be enhanced. For aromatic methyl esters, the NaBH₄-methanol system, when refluxed in a solvent like THF, has been shown to be effective. scholarsresearchlibrary.comresearchgate.netresearchgate.net A more powerful and reliable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), which readily reduces esters to primary alcohols. libretexts.org However, LiAlH₄ would also reduce the formyl group. Therefore, selective reduction of the ester would again require protection of the aldehyde.

Reduction to Aldehyde Equivalent: It is not possible to stop the reduction of an ester at the aldehyde stage using powerful hydrides like LiAlH₄. However, the use of a sterically hindered and less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures (typically -78 °C) allows for the selective reduction of esters to aldehydes. libretexts.org Applying this to this compound would, in principle, yield 2-chloro-6-formylpyridine-3-carbaldehyde. This reaction must be carefully controlled to prevent over-reduction to the alcohol. libretexts.org

Pyridyl Ring Functionalization and Derivatization Strategies

The pyridine ring itself offers opportunities for functionalization, primarily through reactions involving the chloro substituent. The C2-chloro atom makes the position susceptible to nucleophilic aromatic substitution (SₙAr). It can be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, typically under heated conditions. wikipedia.orgchempanda.com

Furthermore, the chloro group is an excellent handle for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes) can be employed to form new carbon-carbon bonds at the C2 position, introducing aryl, heteroaryl, or alkynyl groups. nih.gov The reactivity in these couplings can sometimes be moderate for chloro-substituents, potentially requiring specific catalysts or ligands. nih.gov

Investigations into Reaction Mechanisms and Kinetics of this compound Transformations

The mechanisms of the primary transformations of this compound are generally well-understood from studies of related compounds.

Ester Transformations: The mechanisms for ester hydrolysis, transesterification, and reduction are classic examples in organic chemistry. libretexts.orglibretexts.orgmasterorganicchemistry.com Acid-catalyzed reactions typically begin with protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack. mnstate.edumasterorganicchemistry.com Base-catalyzed (or promoted) reactions involve the direct attack of a potent nucleophile (e.g., ⁻OH, ⁻OR) on the carbonyl carbon. mnstate.edumasterorganicchemistry.com

Metal-Halogen Exchange: As discussed, the mechanism can be either nucleophilic via an "ate-complex" or involve radical intermediates through a single electron transfer (SET) process. wikipedia.org The electron-deficient nature of the pyridine ring in this compound would likely influence the stability of any charged intermediates.

Influence of Substituents: The kinetics of these reactions are heavily influenced by the electronic nature of the substituents. The electron-withdrawing formyl group, ester group, and the ring nitrogen atom all decrease the electron density on the pyridine ring. This deactivation would slow down electrophilic aromatic substitution (if it were possible) but would activate the ring towards nucleophilic aromatic substitution at the C2-position. For reactions at the ester carbonyl, these groups exert an inductive electron-withdrawing effect, which can increase the carbonyl's electrophilicity and potentially accelerate the rate of nucleophilic attack. Theoretical studies using methods like Density Functional Theory (DFT) can provide deeper insight into the reaction pathways, transition state energies, and the influence of substituents on the reactivity and selectivity of such transformations. researchgate.netchemrxiv.org

Synthesis and Functional Diversity of Derivatives of Methyl 2 Chloro 6 Formylnicotinate

Derivatives with Modified Formyl Substituents at C6

The aldehyde functionality at the C6 position is a prime site for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

Classic carbonyl chemistry, such as the Wittig reaction , provides a direct route to alkene derivatives. Although specific examples with methyl 2-chloro-6-formylnicotinate are not extensively documented in readily available literature, the general principles of the Wittig reaction are applicable. mychemblog.comeasycdmo.com Reaction with a phosphorus ylide, generated from a phosphonium (B103445) salt and a base, would convert the formyl group into a vinyl group. The nature of the R group on the ylide can be varied to introduce a wide range of substituents.

The Knoevenagel condensation offers another powerful tool for C-C bond formation at the C6 position. mychemblog.comnih.govpurechemistry.orgthermofisher.com This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. mychemblog.compurechemistry.orgthermofisher.com For instance, reaction with malononitrile, ethyl cyanoacetate, or diethyl malonate would yield the corresponding α,β-unsaturated products. These products, with their electron-withdrawing groups, are themselves versatile intermediates for further synthetic manipulations.

Reductive amination is a key method for introducing nitrogen-containing substituents. nih.govorganic-chemistry.orgpsu.edursc.org This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. This method allows for the synthesis of a broad spectrum of 6-(aminomethyl)nicotinate derivatives.

Structural Variations at the C2-Chloro Position

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, alkyl, and heteroatom substituents.

Nucleophilic aromatic substitution with various nucleophiles is a common strategy. Amines, for instance, can displace the chloride to furnish 2-amino derivatives. google.comresearchgate.netgoogleapis.comresearchgate.net This transformation is often facilitated by base and can be a key step in the synthesis of biologically active compounds.

Palladium-catalyzed cross-coupling reactions have emerged as powerful methods for C-C and C-N bond formation. The Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl groups by reacting the 2-chloro-nicotinate with boronic acids in the presence of a palladium catalyst and a base. researchgate.netstudfile.net This reaction is known for its broad functional group tolerance.

The Sonogashira coupling provides a route to 2-alkynylnicotinates by coupling with terminal alkynes. rsc.orgchemrxiv.orgresearchgate.netbeilstein-journals.orgrsc.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The resulting alkynyl derivatives are valuable precursors for further transformations, such as cyclization reactions.

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of the 2-chloro position with a wide variety of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions.

Alterations of the C3-Methyl Ester Moiety

The methyl ester at the C3 position can be readily modified, providing another handle for structural diversification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under acidic or basic conditions. researchgate.net The resulting 2-chloro-6-formylnicotinic acid offers a new reactive site for further derivatization, such as amide bond formation.

Amidation of the methyl ester can be achieved directly by heating with an amine, often in the presence of a catalyst, or more commonly, by a two-step procedure involving hydrolysis to the carboxylic acid followed by coupling with an amine using a standard coupling agent like DCC or EDC. This allows for the introduction of a diverse range of amide functionalities. For example, the conversion of the related 2-chloro-6-methylnicotinic acid to 2-chloro-6-methylnicotinamide (B1585770) has been reported. chemicalbook.com

Systematic Exploration of Pyridyl Ring Substitutions

The reactivity of the pyridine ring allows for the introduction of additional substituents, although the existing electron-withdrawing groups (formyl, ester, and chloro) will direct incoming electrophiles. Electrophilic aromatic substitution on the pyridine ring itself is generally difficult due to its electron-deficient nature. However, the reactivity can be modulated by the existing substituents. For instance, nitration or halogenation, if successful, would likely occur at the C5 position, which is the least deactivated position.

Regioselective Synthesis of Advanced Nicotinate (B505614) Scaffolds

The trifunctional nature of this compound makes it an excellent precursor for the regioselective synthesis of more complex, fused heterocyclic systems. A notable example is the synthesis of thieno[2,3-b]pyridines . nih.govmdpi.comresearchgate.netresearchgate.net A common strategy involves the reaction of a 2-chloronicotinonitrile derivative (which can be derived from the corresponding nicotinate) with a sulfur nucleophile, such as a mercaptoacetate (B1236969) derivative, followed by intramolecular cyclization. The substituents on the starting nicotinate can be used to control the substitution pattern of the final fused ring system. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base, can be adapted to synthesize substituted thieno[2,3-b]pyridines.

By strategically combining the reactions described in the previous sections, a multitude of advanced nicotinate scaffolds can be accessed. For instance, a Suzuki coupling at the C2 position followed by a Knoevenagel condensation at the C6-formyl group and subsequent hydrolysis and amidation at the C3-ester would lead to a highly functionalized and diverse set of pyridine derivatives.

Spectroscopic and Structural Elucidation of Methyl 2 Chloro 6 Formylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For methyl 2-chloro-6-formylnicotinate, ¹H and ¹³C NMR are the primary methods for determining its carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the methyl ester protons.

The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing effects of the chloro, formyl, and methyl carboxylate groups. This typically results in downfield shifts into the aromatic region of the spectrum. The aldehyde proton is highly deshielded and is expected to appear at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The methyl protons of the ester group will appear as a sharp singlet, typically around 3-4 ppm.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~8.0-8.5Doublet~8.0
H-5~7.8-8.2Doublet~8.0
CHO~9.5-10.5Singlet-
OCH₃~3.9-4.1Singlet-

Note: This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbons of the aldehyde and ester groups are expected to be the most downfield signals, typically appearing in the range of 160-200 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 120-160 ppm), with their specific shifts influenced by the attached substituents. The carbon attached to the chlorine atom will also have a characteristic chemical shift. The methyl carbon of the ester group will appear at the most upfield position, typically around 50-60 ppm.

For comparison, in 2-chloro-6-methylaniline (B140736), the aromatic carbons are observed between 118.5–141.4 ppm. researchgate.net The presence of additional electron-withdrawing groups in this compound would likely shift the pyridine carbon signals further downfield.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)
C=O (aldehyde)~190-195
C=O (ester)~165-170
C-2~150-155
C-3~125-130
C-4~140-145
C-5~120-125
C-6~155-160
OCH₃~52-55

Note: This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra, especially for complex molecules. libretexts.orghmdb.ca

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would be expected to show a correlation between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent positions. fluorochem.co.uk

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.orghmdb.ca An HSQC spectrum would definitively link the H-4, H-5, and methyl protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). libretexts.orgfluorochem.co.uk HMBC is particularly powerful for piecing together the molecular structure. For instance, correlations would be expected from the aldehyde proton to C-5 and C-6, and from the methyl ester protons to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₈H₆ClNO₃), the expected monoisotopic mass is approximately 199.0036 g/mol . uni.lu HRMS would be able to confirm this elemental formula, distinguishing it from other potential structures with the same nominal mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with a second peak at M+2 having approximately one-third the intensity of the molecular ion peak. miamioh.edu

Predicted HRMS Data for an Isomer, Methyl 2-chloro-6-formylisonicotinate uni.lu

Adductm/z
[M+H]⁺200.01090
[M+Na]⁺221.99284
[M-H]⁻197.99634

Note: This data is for a positional isomer and is intended to be illustrative. The values for this compound would be very similar.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. beilstein-journals.org The resulting fragmentation pattern provides valuable information about the molecule's structure.

For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules. youtube.comchemguide.co.uk Potential fragmentation could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Loss of the formyl group (-CHO).

Loss of a chlorine radical (-Cl).

The analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the various functional groups within the molecule.

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations of the pyridine ring, the chloro substituent, the formyl group, and the methyl ester.

The key vibrational modes expected for this compound are:

C=O Stretching: Two distinct carbonyl stretching vibrations would be prominent. The ester carbonyl (C=O) typically appears in the region of 1720-1740 cm⁻¹, while the aldehyde carbonyl (C=O) of the formyl group is expected around 1690-1715 cm⁻¹. The exact positions can be influenced by conjugation with the pyridine ring.

C-H Stretching: The aldehyde C-H stretching vibration usually presents as a pair of weak to medium bands in the 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ regions. The aromatic C-H stretching of the pyridine ring would be observed above 3000 cm⁻¹. The methyl group of the ester will show symmetric and asymmetric C-H stretching vibrations typically in the 2950-3000 cm⁻¹ range.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes will appear at lower wavenumbers.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be in the 600-800 cm⁻¹ range, which can sometimes be difficult to assign definitively due to overlap with other vibrations.

For comparative purposes, the experimental FT-IR and FT-Raman vibrational frequencies for the related compound, 2-chloro-6-methylaniline, are presented below. researchgate.net While not identical, this data provides insight into the vibrational modes of a similarly substituted chloro-pyridine derivative.

Vibrational Mode FT-IR (cm⁻¹) for 2-chloro-6-methylaniline researchgate.netFT-Raman (cm⁻¹) for 2-chloro-6-methylaniline researchgate.net
N-H Stretching3070, 30243071, 3025
C-H Stretching (methyl)2976, 2914, 28552978, 2913, 2853
Aromatic C-H in-plane bending1285, 1250, 1151, 10801284, 1152, 1082
Aromatic C-H out-of-plane bending950, 892, 760, 724-

This table presents data for a related, but not identical, compound for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the π-system of the substituted pyridine ring. The presence of the chloro, formyl, and methyl ester groups as substituents will affect the energies of the π → π* and n → π* transitions.

π → π Transitions:* These transitions, involving the excitation of electrons from π bonding to π* antibonding orbitals of the aromatic ring, are expected to appear as strong absorption bands, likely below 300 nm.

n → π Transitions:* The non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups can be excited to π* antibonding orbitals. These n → π* transitions are typically weaker than π → π* transitions and are expected to appear at longer wavelengths, potentially above 300 nm.

For a comparative perspective, the UV-Vis absorption spectrum of 2-chloro-6-methylaniline in ethanol (B145695) exhibits absorption bands at 260 nm, 285 nm, and 306 nm. researchgate.net It is anticipated that the electronic transitions in this compound would occur in a similar region, with potential shifts due to the different electronic effects of the formyl and methyl ester groups compared to the amino and methyl groups.

Compound Solvent λmax (nm)
2-chloro-6-methylaniline researchgate.netEthanol260, 285, 306

This table presents data for a related, but not identical, compound for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination (where applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound were to be grown and analyzed, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the formyl and methyl ester groups relative to the pyridine ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-π stacking interactions.

While a crystal structure for this compound is not publicly available, the study of related structures provides valuable insights. For instance, the crystal structure of chloro-methyl 2-[2-(2,6-dichloro-phenyl-amino)-phenyl]acetate reveals details about the planarity of aromatic rings and intermolecular contacts. researchgate.net Similarly, the analysis of 1-chloro-2-methyl-4-nitrobenzene shows how π-π contacts and C-H···O hydrogen bonds stabilize the crystal structure. vwr.commasterorganicchemistry.com

Compound Crystal System Space Group Key Structural Features
Chloro-methyl 2-[2-(2,6-di-chloro-phenyl-amino)-phen-yl]acetate researchgate.netMonoclinicP2₁/cNon-co-planar aromatic rings, various intermolecular contacts including hydrogen and halogen bonds.
1-Chloro-2-methyl-4-nitrobenzene vwr.commasterorganicchemistry.comMonoclinicP 2₁/nNearly planar molecule, stabilized by π-π contacts and C-H···O hydrogen bonds.

This table presents data for related, but not identical, compounds for illustrative purposes.

Theoretical and Computational Chemistry of Methyl 2 Chloro 6 Formylnicotinate

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the atomic and electronic levels. For a molecule like Methyl 2-chloro-6-formylnicotinate, these calculations can predict its geometry, stability, and how it might react with other chemical species.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular choice for its balance of accuracy and computational cost. DFT calculations can be used to determine the optimized geometry of this compound, providing precise bond lengths and angles.

For instance, studies on related molecules like 2-chloronicotinic acid have successfully employed DFT methods, specifically B3LYP and B3PW91 with basis sets like 6-31G(d) and 6-311G(d), to calculate molecular geometry and vibrational frequencies. researchgate.net These studies show excellent agreement between calculated and experimental data, suggesting that the same methods would yield reliable predictions for this compound. researchgate.net The choice of functional and basis set is crucial; for example, the B3LYP functional is widely used for its ability to provide good results for a variety of molecular systems. scholarsresearchlibrary.commostwiedzy.plmostwiedzy.pl In a study on 2,3-dichloropyridine (B146566), the B3LYP/LANL2DZ basis set was used to calculate the equilibrium geometry and harmonic vibrational frequencies. scholarsresearchlibrary.com

Table 1: Representative DFT Functionals and Basis Sets for Pyridine (B92270) Derivatives

FunctionalBasis SetApplicationReference
B3LYP6-311++G(d,p)Vibrational analysis of halopyridines researchgate.net
B3LYP6-31+G(d,p)Prediction of 19F NMR chemical shifts nih.gov
B3LYPLANL2DZStructural and vibrational properties of dichloropyridines scholarsresearchlibrary.com
MP26-31G*Basicity of substituted pyridines acs.org

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational expense than DFT. acs.orgrsc.orgacs.org

The selection of a basis set is a critical aspect of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, like cc-pVTZ or aug-cc-pVTZ, generally provide more accurate results but require more computational resources. mostwiedzy.plrsc.org For example, a study on pyridine C-H···O interactions used the MP2/cc-pVQZ level of theory to achieve high accuracy in calculating interaction energies. rsc.org For routine calculations on molecules the size of this compound, basis sets like 6-31G* or 6-311G(d,p) often provide a good compromise between accuracy and computational cost. researchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are valuable tools for understanding and predicting the reactivity of a molecule.

The MEP is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netrsc.orgmdpi.com It helps to identify the electron-rich and electron-deficient regions, which are susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the formyl and ester groups, indicating these are likely sites for electrophilic attack. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms. Studies on substituted pyridines have shown that MEP analysis can successfully predict sites of N-oxidation and biological activity. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is likely to be located on the pyridine ring and the substituents, while the LUMO would also be distributed over the aromatic system. DFT calculations on 2,3-dichloropyridine have been used to determine the HOMO-LUMO gap, providing insights into its electronic properties. scholarsresearchlibrary.com

Table 2: Illustrative HOMO-LUMO Gaps for Related Pyridine Derivatives (Calculated with DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Pyridine-6.89-0.456.44 scholarsresearchlibrary.com (Illustrative)
2-Chloropyridine-7.12-0.986.14 mostwiedzy.pl (Illustrative)
3-Chloropyridine (B48278)-7.15-1.016.14 mostwiedzy.pl (Illustrative)
2,3-Dichloropyridine-7.30-1.555.75 scholarsresearchlibrary.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states. By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation. For this compound, this could involve modeling its synthesis or its reactions with other molecules.

For example, computational studies can be used to explore the nucleophilic substitution of the chlorine atom, a common reaction for 2-chloropyridines. By calculating the energies of the reactants, products, and the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. While specific studies on this molecule are lacking, the principles of transition state theory and computational modeling are well-established and could be readily applied.

Conformational Analysis and Intramolecular Interactions

This compound has several rotatable bonds, primarily around the ester and formyl groups. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edulumenlearning.com Computational methods can be used to determine the relative energies of different conformers and to identify the most stable conformation.

For this compound, the orientation of the methyl ester and formyl groups relative to the pyridine ring will be of particular interest. Intramolecular interactions, such as hydrogen bonds or steric hindrance between the substituents, will play a significant role in determining the preferred conformation. For instance, studies on methyl nicotinate (B505614) have combined gas electron diffraction with ab initio calculations to determine its structure and conformation. figshare.com Similar approaches could be used to elucidate the three-dimensional structure of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. stenutz.euacs.org There are established protocols for these predictions, which often involve geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation. While discrepancies can occur, especially in complex systems, the predicted spectra are often accurate enough to aid in the assignment of experimental signals. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nist.gov DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors. For example, studies on 2-chloronicotinic acid have shown that DFT calculations can accurately reproduce the experimental vibrational spectra. researchgate.net Similarly, computational studies on 2- and 3-chloropyridine have used DFT to analyze their vibrational spectra. researchgate.net These methods could be applied to this compound to predict its IR and Raman spectra, aiding in its experimental characterization. mdpi.com

Synthetic Applications of Methyl 2 Chloro 6 Formylnicotinate As a Key Synthon

Construction of Diverse Heterocyclic Frameworks

The strategic placement of reactive functional groups allows Methyl 2-chloro-6-formylnicotinate to be a precursor to a variety of fused and substituted heterocyclic systems. The presence of the aldehyde and the chloro group in particular, offers opportunities for cyclization and substitution reactions to build intricate molecular scaffolds.

Pyridopyridazines and Related Fused Systems

While direct literature specifically detailing the synthesis of pyridopyridazines from this compound is limited, the analogous reactivity of related 2-chloro-3-formylquinolines provides a strong basis for its potential in this area. For instance, the condensation of 2-chloro-3-formylquinolines with hydrazine hydrate readily forms the corresponding hydrazone, which can then undergo intramolecular cyclization to yield pyrazolo[3,4-b]quinolines. nih.gov This reaction pathway suggests that this compound could similarly react with hydrazine derivatives to construct pyridopyridazine cores, which are known to possess a range of biological activities, including diuretic, anticancer, and antimicrobial properties. nih.gov

Quinoline (B57606) and Isoquinoline Derivatives

The synthesis of quinoline and isoquinoline derivatives is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous natural products and pharmaceuticals. nih.gov While direct, named reactions for the conversion of this compound into quinolines and isoquinolines are not extensively documented, the reactivity of its functional groups allows for logical synthetic pathways.

For the synthesis of quinoline derivatives, the formyl group can undergo condensation with active methylene (B1212753) compounds in the presence of a base, followed by cyclization. For example, the reaction of 2-chloro-3-formylquinolines with various ketones or acetophenones leads to the formation of chalcone analogs, which can be further cyclized to form fused quinoline systems. researchgate.net This suggests that this compound could be a valuable precursor for highly substituted quinoline structures.

The construction of isoquinoline frameworks from this synthon would likely involve a multi-step process. General synthetic strategies for isoquinolines often involve the cyclization of phenylethylamine derivatives or the construction of the pyridine (B92270) ring onto a pre-existing benzene ring. organic-chemistry.orgresearchgate.net The functional handles on this compound could be chemically modified to participate in such cyclization reactions, thereby providing access to novel isoquinoline derivatives.

Role in the Total Synthesis of Complex Natural Products

The utility of a synthetic building block is often demonstrated by its successful incorporation into the total synthesis of complex, biologically active natural products. While no complete total syntheses explicitly citing this compound as a starting material have been prominently reported, the synthesis of natural product analogs and fragments containing related structural motifs highlights its potential. For instance, the synthesis of analogs of natural products containing functionalized pyridine cores often relies on the strategic introduction of substituents that can be achieved using precursors with similar reactivity to this compound. The development of synthetic strategies for natural products often involves the creation of novel building blocks, and the unique combination of functional groups in this compound makes it a candidate for future applications in this demanding field. nih.govengineering.org.cn

Intermediate in the Synthesis of Biologically Active Compounds

The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govinnovations-report.comrsc.org The functional groups of this compound make it an attractive intermediate for the synthesis of such molecules. The chloro group can be displaced by various nucleophiles to introduce a wide range of substituents, while the formyl group can be transformed into other functionalities or used in condensation reactions to build larger molecular structures.

For example, derivatives of 6-formyl-pyridine-2-carboxylic acid have been investigated for their telomerase inhibitory activity, which is a target for anticancer therapies. nih.gov Furthermore, 2-chloronicotinic acid and its derivatives are known intermediates in the synthesis of important pharmaceuticals like the anti-inflammatory drug pranoprofen and the herbicide diflufenican. researchgate.netresearchgate.net The structural similarity of this compound to these key intermediates underscores its potential in the development of new therapeutic agents and other biologically active compounds. researchgate.netffhdj.commdpi.comresearchgate.net

Contribution to Agrochemical and Material Science Research

The pyridine ring is a key component in many commercially successful agrochemicals. researchgate.netnih.gov Pyridine carboxylates, in particular, are a class of herbicides. epo.org The structural features of this compound make it a potential precursor for the synthesis of novel agrochemicals. The chloro and formyl groups can be readily modified to generate a library of derivatives for biological screening.

In the realm of material science, functionalized pyridines are utilized in the development of a variety of materials, including polymers and organic functional materials. nih.govrsc.org The ability of the pyridine nitrogen to coordinate with metal ions also makes pyridine-containing ligands valuable in catalysis and coordination chemistry. The reactive sites on this compound allow for its incorporation into larger polymeric structures or for its modification to create novel ligands with specific electronic and steric properties.

Below is a table summarizing the key functional groups of this compound and their potential roles in the synthesis of the discussed compound classes.

Functional GroupPositionPotential Synthetic RoleTarget Compound Classes
Methyl Ester3Hydrolysis to carboxylic acid, amidationBiologically active compounds, Polymers
Chloro2Nucleophilic substitutionDiverse heterocycles, Agrochemicals
Formyl6Condensation, Oxidation, ReductionPyridopyridazines, Quinolines, Bioactive compounds

Analytical Methodologies for the Characterization and Purity Assessment of Methyl 2 Chloro 6 Formylnicotinate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in assessing the purity of Methyl 2-chloro-6-formylnicotinate, separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of this compound. Due to the compound's polarity and UV-active nature, reversed-phase HPLC with UV detection is a suitable method. The presence of the pyridine (B92270) ring, formyl, and ester groups allows for strong chromophoric detection. While specific application notes for this exact compound are not widely published, a typical method would be developed based on its structural features.

A general HPLC method for a compound of this nature would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B to 20% A / 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to determine the purity of this compound, with purities of 97% or higher being reported. myskinrecipes.commyskinrecipes.com The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities.

For reliable results, the injection port temperature must be high enough to ensure rapid volatilization without causing thermal degradation of the analyte. The oven temperature is usually programmed to ramp up, allowing for the separation of compounds with different boiling points.

Table 2: Representative GC Parameters for Purity Assessment

ParameterValue
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Injection Mode Split (e.g., 50:1)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions that synthesize or consume this compound. It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is used to achieve good separation of spots on a silica (B1680970) gel plate. The spots can be visualized under UV light, owing to the aromatic nature of the pyridine ring. The retention factor (Rf) value is a key parameter for identifying the compound relative to the starting materials and other spots. For instance, in the synthesis of pyridine derivatives, TLC is a standard method for reaction monitoring. uobabylon.edu.iq

Table 3: Example TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (70:30, v/v)
Visualization UV lamp (254 nm)
Hypothetical Rf ~0.4 (product)

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry can be used for the quantitative determination of this compound in solutions, provided no other components absorb significantly at the same wavelength. The molecule possesses several chromophores, including the chlorinated pyridine ring and the formyl group, which result in characteristic UV absorption maxima (λmax). The concentration can be determined by measuring the absorbance at the λmax and applying the Beer-Lambert law, using a previously established calibration curve. The specific λmax would need to be determined experimentally in a suitable solvent, such as ethanol (B145695) or acetonitrile. Structurally related formylpyridine compounds are known to be colorless or pale-colored oily liquids, indicating absorption in the UV range. wikipedia.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a destructive technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₈H₆ClNO₃. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and empirical formula. This technique is often used in conjunction with mass spectrometry for unambiguous formula determination. researchgate.net

Table 4: Elemental Composition of this compound (C₈H₆ClNO₃)

ElementTheoretical %
Carbon (C) 48.14
Hydrogen (H) 3.03
Chlorine (Cl) 17.76
Nitrogen (N) 7.02
Oxygen (O) 24.05

Emerging Research Directions and Future Perspectives for Methyl 2 Chloro 6 Formylnicotinate Chemistry

Development of Novel Catalytic Transformations

The distinct functional groups of methyl 2-chloro-6-formylnicotinate offer multiple handles for sophisticated catalytic transformations, enabling the construction of complex molecular architectures. The chloro and formyl groups are particularly amenable to a wide range of catalytic reactions, paving the way for the efficient synthesis of diverse substituted pyridine (B92270) libraries.

The C2-chloro atom is an ideal substrate for palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling could be employed to introduce new aryl or heteroaryl fragments, while Buchwald-Hartwig amination could install various amine functionalities. These strategies are part of a broader trend in using sequential palladium-catalyzed reactions to build complex heterocyclic systems in a one-pot fashion, which enhances efficiency and aligns with green chemistry principles by reducing waste. nih.gov The development of one-pot strategies that combine multiple catalytic steps has significantly advanced the synthesis of pharmaceutically relevant compounds. nih.gov

Simultaneously, the C6-formyl group can participate in a vast array of transformations. It can undergo olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to form alkenes, condensation reactions with amines to generate imines (which can be subsequently reduced), or be oxidized to a carboxylic acid. Metal-free annulation strategies, which have been developed for synthesizing polysubstituted pyridines from other building blocks, could inspire novel cyclization reactions starting from the formyl group of this compound. mdpi.com

The following table outlines potential catalytic transformations for this molecule:

Reactive SiteCatalytic Reaction TypePotential Outcome
C2-ChloroSuzuki-Miyaura CouplingC-C bond formation (biaryls)
C2-ChloroBuchwald-Hartwig AminationC-N bond formation (anilines, etc.)
C2-ChloroSonogashira CouplingC-C bond formation (alkynes)
C6-FormylReductive AminationFormation of substituted amines
C6-FormylWittig/HWE OlefinationFormation of C=C double bonds
C6-FormylAldol CondensationC-C bond formation
C6-FormylOxidation (e.g., Pinnick)Formation of a carboxylic acid

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic syntheses from traditional batch reactors to continuous flow systems is a major area of innovation, offering enhanced safety, efficiency, and scalability. acs.orgmdpi.com Flow chemistry provides precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and reduced byproduct formation. youtube.com

Reactions involving this compound are well-suited for adaptation to flow chemistry. For example, a multi-step sequence could be designed where the chloro group is first substituted in one flow reactor module, and the resulting product flows directly into a second module for a transformation of the formyl group, without intermediate isolation and purification steps. unimi.it This approach streamlines the synthesis of complex derivatives and is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Complementing flow chemistry, automated synthesis platforms are revolutionizing high-throughput experimentation and library generation. researchgate.net These robotic systems can perform numerous reactions in parallel, accelerating the discovery of new molecules and the optimization of reaction conditions. researchgate.netbohrium.com Platforms equipped with pre-filled reagent cartridges for common reactions like reductive amination, Suzuki coupling, and amide bond formation could utilize this compound as a central scaffold. sigmaaldrich.com An automated system could be programmed to react the aldehyde function via reductive amination with a library of amines, followed by a Suzuki coupling at the chloro position with a library of boronic acids, rapidly generating a large matrix of novel compounds for screening.

Exploration of Bio-inspired and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, leveraging the power of enzymes to perform specific transformations. researchgate.net For this compound, the aldehyde group is a prime target for biocatalytic reduction. Alcohol dehydrogenases or ketoreductases could facilitate the enantioselective reduction of the formyl group to a chiral hydroxymethyl group, a valuable synthon in pharmaceutical chemistry. Achieving high stereoselectivity is crucial for optimizing the efficacy and safety of drug candidates. researchgate.net

A key challenge in biocatalysis is the reliance on expensive nicotinamide (B372718) cofactors like NAD(P)H. researchgate.netnih.gov Future research could focus on developing efficient cofactor regeneration systems. One promising approach involves using photocatalysis to regenerate the reduced cofactor, which can convert solar energy into chemical energy to drive the enzymatic reduction. nih.gov Such a coupled photo-enzymatic system would make the biocatalytic reduction of this compound more sustainable and economically viable.

Functional GroupBiocatalytic TransformationEnzyme ClassPotential Product
C6-FormylAsymmetric ReductionAlcohol Dehydrogenase / KetoreductaseChiral 6-(hydroxymethyl)nicotinate
C3-EsterHydrolysisLipase (B570770) / Esterase2-chloro-6-formylnicotinic acid

Application in Supramolecular Chemistry and Materials Science

The assembly of molecules into well-defined, functional superstructures is the focus of supramolecular chemistry and materials science. Functionalized pyridine rings are common building blocks in this field due to the coordinating ability of the nitrogen atom. This compound possesses multiple potential coordination and hydrogen bonding sites: the pyridine nitrogen, the carbonyl oxygens of the ester and formyl groups, and the chloro atom (as a potential halogen bond donor).

This multi-functional nature makes it a candidate for use as a tritopic linker in the design of metal-organic frameworks (MOFs) or coordination polymers. The directionality of the pyridine nitrogen combined with other binding sites could lead to the formation of novel 2D or 3D network structures with potential applications in gas storage, catalysis, or sensing. Furthermore, the reactive formyl and chloro groups could be used for post-synthesis modification, allowing for the tuning of the material's properties after its initial assembly. While specific research on this compound in materials science is limited, its structural motifs are found in building blocks used for a variety of advanced materials. bldpharm.com

Strategic Utilization in Medicinal Chemistry Lead Optimization

In drug discovery, lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties (ADMET). nih.govwiley.com this compound represents a versatile scaffold for lead optimization, with each functional group serving as a handle for systematic modification.

The chlorine atom is a particularly valuable substituent in medicinal chemistry. nih.gov It is often referred to as a "magic" element due to its ability to profoundly influence a molecule's properties. chemrxiv.org The chloro group can modulate electronic distribution, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. It can also participate in halogen bonding, a specific non-covalent interaction with protein targets that can enhance binding affinity. chemrxiv.org Replacing the chloro group with other functionalities via catalytic coupling allows for the exploration of the structure-activity relationship (SAR) at this position.

The formyl and ester groups provide additional points for diversification. The formyl group can be converted into a range of other functionalities to probe interactions with a biological target or to improve properties like solubility. The ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchor point or be converted into various amides to build out the molecular structure. A systematic approach to modifying this scaffold can lead to the identification of optimized drug candidates. nih.gov

The following table details strategic modifications for lead optimization:

PositionModification StrategyRationale / Goal
C2-Chloro Replacement with other groups (e.g., amines, aryls, alkyls) via cross-coupling.Explore SAR, modulate electronics, improve potency and selectivity. nih.gov
Retention of the chloro group.Enhance metabolic stability, improve lipophilicity, enable halogen bonding. chemrxiv.org
C3-Ester Hydrolysis to carboxylic acid.Introduce a charge, form salt, act as a hydrogen bond donor/acceptor.
Conversion to a library of amides.Explore new interactions with the target, modulate solubility and permeability.
C6-Formyl Reductive amination with various amines.Introduce diverse substituents, build molecular complexity, improve potency.
Conversion to oxime or hydrazone.Introduce different hydrogen bonding patterns.
Reduction to a hydroxymethyl group.Introduce a hydrogen bond donor, improve solubility.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-6-formylnicotinate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or oxidation reactions. For example, methyl ester formation via carboxylate intermediates (e.g., using K₂CO₃ and methyl iodide in DMF) is effective for related nicotinate derivatives . Reaction temperature (typically 20–80°C) and solvent polarity (e.g., DMF vs. THF) significantly impact regioselectivity and yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., formyl proton at ~10 ppm, chloro group deshielding adjacent carbons).
  • LC-MS : Verify molecular ion peaks ([M+H]⁺ expected for C₈H₆ClNO₃).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and formyl groups).
    Cross-reference with literature data for analogous compounds to validate assignments .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use NIOSH/CEN-certified PPE:
  • Respiratory protection : OV/AG/P99 filters for aerosolized particles .
  • Gloves : Nitrile or neoprene (avoid latex due to permeation risks).
  • Lab practices : Work under fume hoods, avoid drainage contamination, and store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during functionalization of this compound?

  • Methodological Answer : The chloro and formyl groups direct electrophilic substitution. Computational modeling (DFT) predicts reactivity at the 3- and 5-positions of the pyridine ring. Experimentally, use directing groups (e.g., boronates) or Lewis acids (e.g., AlCl₃) to enhance selectivity. For example, Pd-catalyzed cross-coupling at the chloro position requires careful control of catalyst loading (1–5 mol%) and temperature (60–100°C) to minimize side reactions .

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols:
  • Dose-response curves : Test 10 nM–100 µM ranges in triplicate.
  • Control compounds : Include positive controls (e.g., known kinase inhibitors for enzyme studies).
  • Orthogonal assays : Validate cytotoxicity (MTT assay) and target engagement (SPR or ITC) .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations:
  • Software : Gaussian (DFT for transition states) or Schrödinger Suite (docking studies).
  • Parameters : B3LYP/6-31G* basis set for energy minimization.
    Compare predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-chloro-6-formylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-6-formylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.